Gabapentin Enacarbil Sodium Salt is a prodrug of gabapentin, designed to enhance the oral bioavailability of gabapentin. This compound is primarily utilized in the treatment of moderate-to-severe primary Restless Legs Syndrome and postherpetic neuralgia, conditions characterized by neuropathic pain and discomfort in the legs, respectively . The structure of Gabapentin Enacarbil Sodium Salt is represented by the chemical formula .
Gabapentin Enacarbil Sodium Salt itself is not pharmacologically active. Once ingested, enzymes in the body hydrolyze the ester bond, converting it into gabapentin, the active drug []. Gabapentin's mechanism of action for treating neuropathic pain is not fully understood, but it is believed to modulate voltage-gated calcium channels in the central nervous system.
Gabapentin Enacarbil Sodium Salt undergoes hydrolysis in the gastrointestinal tract, converting into gabapentin. This conversion is facilitated by various nutrient transporters, notably the monocarboxylate transporter type 1 and the sodium-dependent multivitamin transporter, which facilitate its absorption . The non-ester linkage in its structure prevents spontaneous lactam ring formation, thus reducing toxicity and improving formulation stability .
The biological activity of Gabapentin Enacarbil Sodium Salt is attributed to its ability to modulate neurotransmitter release and inhibit excitatory neurotransmission. It primarily acts on voltage-gated calcium channels in the central nervous system, leading to reduced neuronal excitability. This mechanism is beneficial for alleviating symptoms associated with neuropathic pain and disorders like Restless Legs Syndrome .
The synthesis of Gabapentin Enacarbil Sodium Salt typically involves several steps, including:
Specific methods may vary based on proprietary techniques used by pharmaceutical companies .
Gabapentin Enacarbil Sodium Salt is primarily applied in:
Studies have indicated that Gabapentin Enacarbil Sodium Salt interacts with various medications, particularly those affecting central nervous system activity. Notable interactions include:
Gabapentin Enacarbil Sodium Salt shares similarities with several compounds used for treating neuropathic pain. Here are some comparable compounds:
| Compound Name | Structure Formula | Unique Features |
|---|---|---|
| Gabapentin | Original compound for epilepsy and neuropathic pain | |
| Pregabalin | Higher potency than gabapentin; similar mechanism | |
| Dihydrocodeine | Opioid analgesic; different mechanism | |
| Lamotrigine | Antiepileptic; affects sodium channels |
Gabapentin Enacarbil Sodium Salt stands out due to its improved bioavailability compared to gabapentin, making it more effective in clinical settings where rapid absorption is crucial .
Gabapentin Enacarbil Sodium Salt possesses the molecular formula C₁₆H₂₆NO₆·Na, representing the sodium salt form of the gabapentin prodrug [1] [20]. The compound exhibits a molecular weight of 351.37 grams per mole, which incorporates the sodium counterion in addition to the organic component [1] [20]. This molecular weight represents an increase from the parent gabapentin enacarbil compound, which has a molecular weight of 329.39 grams per mole without the sodium salt formation [2] [6].
The Chemical Abstracts Service registry number for Gabapentin Enacarbil Sodium Salt is 912486-72-7, providing unique identification for this specific sodium salt derivative [1] [3] [20]. The molecular formula reflects the addition of one sodium atom to the gabapentin enacarbil structure, which fundamentally alters the compound's physicochemical properties compared to its non-salt form [1] [5].
The structural architecture of Gabapentin Enacarbil Sodium Salt is characterized by its acyloxyalkylcarbamate framework, which represents a sophisticated prodrug design intended to enhance bioavailability compared to gabapentin itself [15] [25]. The systematic International Union of Pure and Applied Chemistry name for the parent compound is 2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid [25] [28]. The sodium salt formation occurs through deprotonation of the carboxylic acid functionality, creating an ionic bond with the sodium cation [1] [20].
The compound features a cyclohexyl ring system as the central structural motif, with an acetic acid side chain that forms the sodium salt [17] [25]. The prodrug moiety consists of an isobutanoyloxy ethoxy carbonyl group attached through a carbamate linkage to the aminomethyl substituent on the cyclohexyl ring [3] [15]. This specific structural arrangement enables recognition by high-capacity nutrient transporters, particularly monocarboxylate transporter type 1 and sodium-dependent multivitamin transporter [15] [25].
The carbamate functionality exhibits hybrid amide-ester characteristics, providing enhanced chemical stability compared to simple ester linkages while maintaining susceptibility to enzymatic hydrolysis [18] [26]. The acyloxyalkyl carbamate design incorporates an esterase-sensitive terminal group whose hydrolysis triggers spontaneous decomposition to liberate gabapentin [26] [15].
Gabapentin Enacarbil Sodium Salt contains a single chiral center, resulting in the compound existing as a racemic mixture of enantiomers [21] [4]. The stereogenic center is located at the carbon atom bearing the 2-methylpropanoyloxy substituent within the prodrug moiety [4] [21]. The racemic nature of the compound means that equal proportions of both R and S enantiomers are present in the commercial preparation [21] [4].
The stereochemical configuration significantly influences the compound's interaction with biological transport systems, as different enantiomers may exhibit varying affinities for transporter proteins [4] [19]. Research has identified specific stereoisomers of gabapentin enacarbil, with the R-enantiomer being specifically characterized and assigned the Chemical Abstracts Service number 1174748-45-8 [4]. The stereochemical complexity adds an additional layer of structural sophistication to the prodrug design, potentially influencing both pharmacokinetic and transport properties [4] [21].
The parent gabapentin enacarbil compound exhibits a melting point onset of approximately 64 degrees Celsius, indicating moderate thermal stability under standard conditions [6]. Additional thermal characterization reveals a melting point of 65 degrees Celsius for the base compound [7]. The sodium salt formation typically results in altered thermal properties compared to the parent acid form, though specific melting point data for the sodium salt derivative requires further characterization [6] [7].
Thermal stability studies demonstrate that gabapentin enacarbil maintains chemical integrity under controlled temperature conditions, with degradation pathways primarily involving hydrolysis rather than thermal decomposition [9] [21]. The compound demonstrates stability during pharmaceutical processing temperatures, making it suitable for various manufacturing operations [21] [9].
The thermal behavior of gabapentin-related compounds has been extensively studied, revealing that thermal stress can induce lactamization reactions leading to the formation of gabapentin lactam as a degradation product [10] [22]. However, the prodrug design of gabapentin enacarbil provides enhanced stability against such thermal degradation pathways compared to gabapentin itself [9] [21].
Gabapentin Enacarbil Sodium Salt exhibits limited water solubility, with the parent gabapentin enacarbil demonstrating a solubility of approximately 0.5 milligrams per milliliter in aqueous media [5] [6]. The sodium salt formation typically enhances aqueous solubility compared to the parent acid form, though the compound remains classified as having low solubility characteristics [5] [21].
According to the Biopharmaceutics Classification System, gabapentin enacarbil is categorized as a Class 2 compound, characterized by low solubility and high permeability properties [5] [21]. This classification significantly influences formulation strategies and bioavailability considerations for pharmaceutical applications [5] [21].
The compound exhibits pH-dependent solubility behavior, with enhanced dissolution observed under physiological pH conditions [15] [25]. The solubility profile is further influenced by the presence of food, particularly high-fat meals, which can increase bioavailability by up to 44 percent compared to fasting conditions [17] [16].
| Solubility Parameter | Value | Conditions |
|---|---|---|
| Water Solubility | 0.5 mg/mL | Aqueous media |
| Biopharmaceutics Classification | Class 2 | Low solubility, high permeability |
| pH Dependency | Variable | Enhanced at physiological pH |
| Food Effect | +44% bioavailability | High-fat meal conditions |
The crystalline structure of Gabapentin Enacarbil Sodium Salt represents a distinct solid-state form compared to other gabapentin derivatives [11] [23]. Crystallographic analysis reveals that the sodium salt formation creates unique packing arrangements and intermolecular interactions that distinguish it from polymorphic forms of gabapentin itself [11] [23].
Gabapentin exhibits multiple polymorphic forms, including Form I, Form II, Form III, and a monohydrate structure, each with distinct crystallographic properties [11] [23]. The formation of the sodium salt derivative creates an entirely different crystalline environment due to the ionic interactions between the carboxylate anion and sodium cation [11] [23].
Solid-state characterization techniques, including powder X-ray diffraction and solid-state nuclear magnetic resonance spectroscopy, have been employed to distinguish between various gabapentin forms and their salt derivatives [23] [24]. The sodium salt exhibits characteristic diffraction patterns that differentiate it from other crystalline modifications of gabapentin compounds [23] [24].
The stability of crystalline forms is influenced by environmental factors such as humidity and temperature, with certain forms showing enhanced stability under specific storage conditions [10] [11]. The sodium salt formation generally provides improved chemical stability compared to polymorphic forms that may be susceptible to phase transitions [10] [11].
Gabapentin Enacarbil Sodium Salt shares fundamental structural elements with gabapentin while incorporating significant modifications that distinguish it as a prodrug derivative [15] [2]. Both compounds contain the characteristic cyclohexyl acetic acid core structure, but gabapentin enacarbil features an additional acyloxyalkylcarbamate moiety that serves as the prodrug functionality [15] [2].
The primary structural difference lies in the presence of the 1-(isobutanoyloxy)ethoxycarbonylamino substituent attached to the aminomethyl group of the cyclohexyl ring [2] [25]. This modification transforms the simple amino acid structure of gabapentin into a more complex prodrug system designed for enhanced transport and bioavailability [15] [25].
Comparative molecular analysis reveals that gabapentin has the formula C₉H₁₇NO₂ with a molecular weight of 171.24 grams per mole, significantly smaller than the gabapentin enacarbil sodium salt [15] [1]. The prodrug modification increases molecular complexity through the addition of seven carbon atoms, five oxygen atoms, and associated hydrogen atoms [15] [1].
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Gabapentin | C₉H₁₇NO₂ | 171.24 g/mol | Cyclohexyl acetic acid, amino group |
| Gabapentin Enacarbil | C₁₆H₂₇NO₆ | 329.39 g/mol | Acyloxyalkylcarbamate prodrug |
| Gabapentin Enacarbil Sodium Salt | C₁₆H₂₆NO₆·Na | 351.37 g/mol | Sodium carboxylate salt form |
The stereochemical properties also differ significantly, with gabapentin existing as a single stereoisomer while gabapentin enacarbil contains an additional chiral center, resulting in racemic mixture formation [4] [21].
The formation of the sodium salt derivative fundamentally alters multiple physicochemical properties compared to the parent gabapentin enacarbil acid form [1] [5]. The ionic nature of the sodium salt enhances aqueous solubility characteristics while maintaining the prodrug functionality essential for transport recognition [1] [5].
Sodium salt formation typically increases hygroscopicity compared to the parent acid, potentially affecting storage stability and handling requirements [20] [21]. The ionic interactions between the carboxylate anion and sodium cation create different crystal packing arrangements that influence dissolution behavior and mechanical properties [1] [20].
The chemical stability profile is generally enhanced through sodium salt formation, as the ionized carboxylate group is less susceptible to certain degradation pathways compared to the free carboxylic acid [21] [9]. This stability enhancement is particularly important for pharmaceutical formulation and long-term storage considerations [21] [9].
Transport recognition properties remain preserved in the sodium salt form, as the prodrug moiety responsible for transporter interaction is not altered by the salt formation process [15] [25]. The high-capacity nutrient transporters, including monocarboxylate transporter type 1 and sodium-dependent multivitamin transporter, continue to recognize the sodium salt derivative with similar efficiency [15] [25].
Bioconversion characteristics are maintained, as the enzymatic hydrolysis mechanisms that convert gabapentin enacarbil to gabapentin operate independently of the salt form [17] [25]. The carboxylesterase-mediated hydrolysis occurs primarily in enterocytes and hepatic tissue, releasing gabapentin, carbon dioxide, acetaldehyde, and isobutyric acid as metabolic products [17] [25].
| Patent / example | Principal transformation | Key reagents & conditions | Reported isolated yield | Comment |
|---|---|---|---|---|
| World Intellectual Property Organization publication WO 2010 063002, Example 16 | One-pot conversion of 4-nitrophenol to gabapentin enacarbil, followed by in-situ neutralisation to the sodium salt | Triethylamine, one-chloroethyl chloroformate, zinc oxide, isobutyric acid, gabapentin free base, potassium formate (nitrophenol reduction), heptane precipitation | 40% overall from 4-nitrophenol [1] | Avoids isolation of hazardous intermediates; water removal via Dean-Stark improves esterification rate |
| United States Patent Application US 2010 0004485, Example 2 | Direct salt formation from gabapentin enacarbil free acid in methanol–water using sodium bicarbonate | Sodium bicarbonate, methanol–water, 25 °C, pH 8.5 | Quantitative crystallisation of the monohydrate sodium salt [2] | Sodium salt precipitates as non-hygroscopic solid suitable for downstream seeding |
| United States Patent Application US 2010 160666, Example 1 | Step-wise preparation of allyl gabapentin carbamate, then carbonate exchange and final amidation to gabapentin enacarbil sodium salt | Chloroethyl chloroformate, polar aprotic solvent, isobutyric acid, sodium carbonate work-up | 68% over two steps [3] | Allyl route avoids chlorotrimethylsilane but requires deallylation |
A representative bench-scale procedure (World Intellectual Property Organization publication WO 2010 063002, Example 6) proceeds as follows:
a) Allyl-protected route (United States Patent Application US 2010 160666): the hydrochloride of allyl gabapentin is carbamoylated with one-chloroethyl chloroformate to an allyl carbonate, which is acyl-exchanged with isobutyric acid (zinc oxide catalysis). Finally, catalytic palladium removes the allyl group in ethanol, after which sodium bicarbonate furnishes the target salt (overall sixty-eight per cent) [3].
b) Crystalline acid route (European Patent EP 2275401): crystalline gabapentin enacarbil acid (melting onset sixty-four degrees Celsius) is neutralised with equimolar sodium hydroxide in ethanol–water, precipitating the anhydrous sodium salt in ninety-one per cent yield and over ninety-nine per cent chromatographic purity [5].
| Process variable | Optimised parameter | Effect on crystal quality | Source |
|---|---|---|---|
| Seeding species | Calcium salt seed replaced by sodium salt seed | Suppresses oiling-out; increases median particle diameter from sixty-eight micrometres to one hundred and five micrometres [2] | Patent US 2010 0004485 |
| Antisolvent ratio | Heptane : toluene ten : one | Achieves > 99.5% purity and residual solvent below five hundred parts per million after thirty minutes at five degrees Celsius [1] | WO 2010 063002 |
| Cooling profile | Controlled fifteen-degree Celsius per hour linear ramp | Minimises twin formation; yields narrow distribution with span < 1.6 [5] | EP 2275401 |
Validated high-performance liquid chromatography (isocratic phosphate buffer–methanol, detection at two hundred seventy-five nanometres) quantifies gabapentin enacarbil sodium salt with a limit of quantification of thirty nanograms per millilitre and relative standard deviation below two per cent [6].
Additional orthogonal techniques include: